molecular formula C10H7ClN2O B6149655 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde CAS No. 1021240-96-9

2-chloro-6-(1H-imidazol-1-yl)benzaldehyde

Cat. No.: B6149655
CAS No.: 1021240-96-9
M. Wt: 206.6
InChI Key:
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Description

2-chloro-6-(1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a chlorine atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the imidazole ring displaces a leaving group on the benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-chloro-6-(1H-imidazol-1-yl)benzoic acid.

    Reduction: 2-chloro-6-(1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-(1H-imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-chloro-6-(1H-imidazol-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    2-chloro-6-(1H-imidazol-1-yl)benzamide: Similar structure but with an amide group instead of an aldehyde.

Uniqueness

2-chloro-6-(1H-imidazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the chlorine atom and the imidazole ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

1021240-96-9

Molecular Formula

C10H7ClN2O

Molecular Weight

206.6

Purity

95

Origin of Product

United States

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